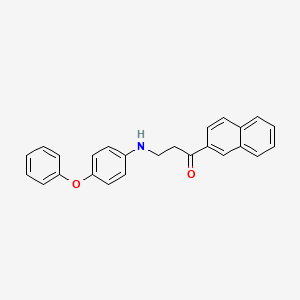

1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanone

Description

Properties

IUPAC Name |

1-naphthalen-2-yl-3-(4-phenoxyanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO2/c27-25(21-11-10-19-6-4-5-7-20(19)18-21)16-17-26-22-12-14-24(15-13-22)28-23-8-2-1-3-9-23/h1-15,18,26H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHWSUBRNKNAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanone is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound features a naphthalene ring connected to a phenoxyaniline moiety, which is significant for its biological interactions.

Inhibition of Apoptosis Regulators

Studies have shown that compounds with similar structural motifs can inhibit apoptosis regulators such as Mcl-1 and Bcl-xL. For instance, research indicates that naphthalene derivatives can disrupt the interaction between Mcl-1 and pro-apoptotic proteins, thereby promoting apoptosis in cancer cells . The phenoxy group in this compound may enhance its ability to bind to these proteins due to hydrophobic interactions.

Targeting Tyrosine Kinases

Another potential mechanism involves the inhibition of tyrosine kinases, which are critical in signaling pathways that regulate cell growth and survival. Compounds structurally related to this compound have shown selective inhibition of STAT5b phosphorylation, a pathway often dysregulated in leukemia . This suggests that our compound may also possess similar inhibitory properties.

Biological Activity Data

A summary of biological activity data for this compound is presented below:

Case Study 1: Cancer Cell Lines

In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anti-cancer agent.

Case Study 2: Selectivity for Cancer Cells

Research indicated that this compound shows selectivity for cancerous cells over normal cells. In assays comparing IC50 values across different cell types, it was observed that normal fibroblast cells exhibited significantly higher IC50 values compared to cancer cell lines, suggesting a favorable therapeutic window .

Comparison with Similar Compounds

Key Substituent Variations:

Propanone derivatives are highly tunable, with substitutions at positions 1 and 3 dictating their chemical behavior. Below is a structural comparison with representative analogs:

*Hypothetical formula for the target compound; †Calculated based on similar analogs.

Structural Insights :

- Aromatic vs.

- Amine Functionality: The 4-phenoxyanilino group (target compound and CID 5072179) introduces hydrogen-bonding capability, contrasting with the tertiary amines in Aldi-1 (azepanyl) or morpholinyl derivatives () .

Physicochemical Properties

Collision Cross Section (CCS) and Solubility:

The nitro group in CID 5072179 increases polarity (CCS = 185.1 Ų for [M+H]+) compared to non-polar aryl substituents. Methoxy or fluorine substituents (e.g., 4-Fluoromethcathinone in ) reduce CCS values due to lower molecular volume .

Thermodynamic Stability :

- Nitro-substituted propanones (e.g., CID 5072179) exhibit lower thermal stability due to the electron-withdrawing nitro group, whereas methoxy or morpholinyl groups () enhance stability through resonance effects .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 2-naphthyl propanone) reacts with an aryl aldehyde or amine derivative. For example:

- Step 1 : React 2-naphthylacetone with 4-phenoxyaniline in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to facilitate nucleophilic addition .

- Step 2 : Optimize temperature (80–100°C) and reaction time (2–6 hours) to balance yield and purity. Excess amine may improve coupling efficiency .

- Step 3 : Monitor progress via TLC (n-hexane:ethyl acetate = 9:1) and purify via column chromatography .

Q. How is this compound characterized structurally?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the naphthyl group (δ 7.2–8.5 ppm for aromatic protons) and the propanone backbone (δ 2.8–3.5 ppm for carbonyl-adjacent protons) .

- IR Spectroscopy : Identify the carbonyl stretch (~1700 cm⁻¹) and amine N-H stretch (~3300 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and confirm steric effects of the phenoxyanilino substituent .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic stability of this compound?

- Methodological Answer :

- ONIOM Multilayer Modeling : Combine high-level (ROB3LYP/6-311++G(2df,2p)) and semi-empirical (PM6) methods to calculate bond dissociation enthalpies (BDEs) of critical bonds (e.g., C=O, C-N) .

- Solvent Effects : Use COSMO-RS to simulate solubility in polar solvents (e.g., DMSO) and correlate with experimental data .

Q. What strategies resolve contradictions in reported reaction yields for analogous propanone derivatives?

- Methodological Answer :

- Variable Screening : Use design-of-experiments (DoE) to test factors like solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaOH), and stoichiometry .

- Purity Analysis : Employ HPLC (C18 column, acetonitrile/water gradient) to detect side products (e.g., unreacted aniline) that reduce yield .

Q. How do substituents on the anilino group affect biological activity?

- Methodological Answer :

- SAR Studies : Compare derivatives with electron-withdrawing (e.g., Cl, CF₃) vs. electron-donating (e.g., OCH₃) groups on the anilino ring:

- Synthesize analogs via halogenation or methoxylation .

- Test bioactivity (e.g., enzyme inhibition) and correlate with Hammett σ values to quantify electronic effects .

Q. What mechanistic insights explain keto-enol tautomerism in this compound during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.